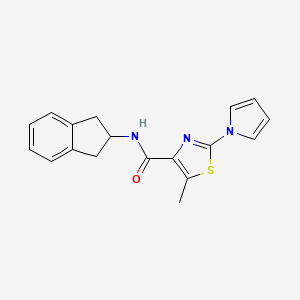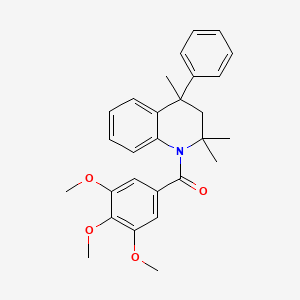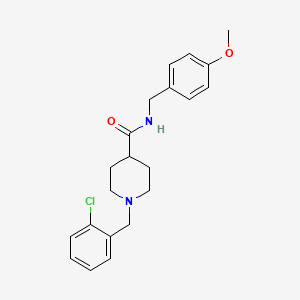
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as L-368,899, is a selective antagonist of the oxytocin receptor. It was first synthesized in 1995 by researchers at Merck & Co. and has since been used extensively in scientific research to investigate the role of oxytocin in various physiological and behavioral processes.
作用機序
L-368,899 works by blocking the binding of oxytocin to its receptor, which is located on the surface of cells in various tissues throughout the body. This prevents oxytocin from exerting its effects on these tissues, leading to a range of physiological and behavioral changes.
Biochemical and Physiological Effects:
L-368,899 has been shown to have a range of effects on various physiological and behavioral processes, including social behavior, stress response, and reproductive function. It has been used to investigate the role of oxytocin in these processes and to identify potential therapeutic targets for a range of disorders.
実験室実験の利点と制限
One advantage of using L-368,899 in scientific research is its selectivity for the oxytocin receptor, which allows researchers to investigate the specific effects of oxytocin on various physiological and behavioral processes. However, one limitation is that it may not fully replicate the effects of oxytocin in vivo, as it only blocks the effects of oxytocin on the receptor and does not affect other signaling pathways.
将来の方向性
There are several potential future directions for research involving L-368,899, including:
1. Investigating the role of oxytocin in the regulation of appetite and metabolism, and the potential for L-368,899 as a therapeutic target for obesity and related disorders.
2. Exploring the effects of L-368,899 on the immune system and inflammation, and its potential as a therapeutic target for autoimmune and inflammatory disorders.
3. Investigating the potential for L-368,899 as a therapeutic target for psychiatric disorders such as anxiety, depression, and schizophrenia, which have been linked to dysregulation of the oxytocin system.
4. Developing new and more selective oxytocin receptor antagonists, and investigating their potential for use in various therapeutic applications.
In conclusion, L-368,899 is a selective antagonist of the oxytocin receptor that has been extensively used in scientific research to investigate the role of oxytocin in various physiological and behavioral processes. Its selectivity and specificity make it a valuable tool for investigating the effects of oxytocin, and its potential therapeutic applications are wide-ranging and promising.
合成法
The synthesis of L-368,899 involves several steps, including the preparation of intermediates and the final coupling of the isopropylphenyl and methylsulfonyl groups to the glycine backbone. The process is complex and requires specialized equipment and expertise, but it has been successfully replicated by several research groups.
科学的研究の応用
L-368,899 has been used in a wide range of scientific studies to investigate the role of oxytocin in various physiological and behavioral processes. It has been shown to block the effects of oxytocin on social behavior, stress response, and reproductive function in both animals and humans.
特性
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-6-8-15(9-7-14)18(23(4,20)21)12-16(19)17-10-5-11-22-3/h6-9,13H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKWDRCDTXUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)


![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)


![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)